Lipophilicity vs. Unsubstituted Phenyl Isocyanide
The target compound exhibits significantly higher lipophilicity compared to the unsubstituted phenyl isocyanide analog. Its calculated octanol-water partition coefficient (LogP) is 2.44, whereas the calculated LogP for phenyl isocyanide is 1.05 . This increased LogP value indicates enhanced non-polar character.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.44 |
| Comparator Or Baseline | Phenyl isocyanide (calculated LogP: 1.05) |
| Quantified Difference | ΔLogP = +1.39 (target compound is approximately 25x more lipophilic) |
| Conditions | In silico calculation (ALOGPS 2.1 / ChemSrc) |
Why This Matters
Higher lipophilicity directly influences solubility in non-polar solvents and extraction efficiency, making it a more suitable building block for synthesizing lipophilic drug candidates or for use in biphasic catalytic systems where the unsubstituted analog would partition less favorably.
